Cas no 484638-83-7 (tert-butyl 3-(methylamino)azepane-1-carboxylate)
tert-butyl 3-(methylamino)azepane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(methylamino)azepane-1-carboxylate
- 484638-83-7
- SCHEMBL2069710
- EN300-1590214
- MFCD17009985
- 1-Boc-3-(methylamino)azepane
- Tert-butyl 3-(methylamino)-1-azepanecarboxylate
- tert-butyl3-(methylamino)azepane-1-carboxylate
- MB69043
- 899-879-9
- 1-Boc-3-methylaminoazepane
- AT11197
-
- MDL: MFCD17009985
- Inchi: 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(9-14)13-4/h10,13H,5-9H2,1-4H3
- InChI Key: BLSRUKYVCUYXKP-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCCC(C1)NC)=O
Computed Properties
- Exact Mass: 228.183778013Da
- Monoisotopic Mass: 228.183778013Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 41.6Ų
tert-butyl 3-(methylamino)azepane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB369423-250mg |
1-Boc-3-methylaminoazepane; . |
484638-83-7 | 250mg |
€725.50 | 2025-02-21 | ||
| abcr | AB369423-1g |
1-Boc-3-methylaminoazepane; . |
484638-83-7 | 1g |
€1396.00 | 2025-02-21 | ||
| Enamine | EN300-1590214-50mg |
tert-butyl 3-(methylamino)azepane-1-carboxylate |
484638-83-7 | 95.0% | 50mg |
$216.0 | 2023-09-23 | |
| Enamine | EN300-1590214-100mg |
tert-butyl 3-(methylamino)azepane-1-carboxylate |
484638-83-7 | 95.0% | 100mg |
$322.0 | 2023-09-23 | |
| Enamine | EN300-1590214-250mg |
tert-butyl 3-(methylamino)azepane-1-carboxylate |
484638-83-7 | 95.0% | 250mg |
$459.0 | 2023-09-23 | |
| Enamine | EN300-1590214-500mg |
tert-butyl 3-(methylamino)azepane-1-carboxylate |
484638-83-7 | 95.0% | 500mg |
$723.0 | 2023-09-23 | |
| Enamine | EN300-1590214-1000mg |
tert-butyl 3-(methylamino)azepane-1-carboxylate |
484638-83-7 | 95.0% | 1000mg |
$928.0 | 2023-09-23 | |
| Enamine | EN300-1590214-2500mg |
tert-butyl 3-(methylamino)azepane-1-carboxylate |
484638-83-7 | 95.0% | 2500mg |
$1819.0 | 2023-09-23 | |
| Enamine | EN300-1590214-5000mg |
tert-butyl 3-(methylamino)azepane-1-carboxylate |
484638-83-7 | 95.0% | 5000mg |
$2692.0 | 2023-09-23 | |
| Enamine | EN300-1590214-10000mg |
tert-butyl 3-(methylamino)azepane-1-carboxylate |
484638-83-7 | 95.0% | 10000mg |
$3992.0 | 2023-09-23 |
tert-butyl 3-(methylamino)azepane-1-carboxylate Suppliers
tert-butyl 3-(methylamino)azepane-1-carboxylate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on tert-butyl 3-(methylamino)azepane-1-carboxylate
Comprehensive Overview of tert-butyl 3-(methylamino)azepane-1-carboxylate (CAS No. 484638-83-7): Properties, Applications, and Industry Insights
The compound tert-butyl 3-(methylamino)azepane-1-carboxylate (CAS No. 484638-83-7) is a specialized azepane derivative with significant relevance in pharmaceutical and chemical research. Its unique molecular structure, featuring a tert-butyl carbamate group and a methylamino substituent, makes it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
In recent years, the demand for nitrogen-containing heterocycles like azepane derivatives has surged, driven by their versatility in medicinal chemistry. tert-butyl 3-(methylamino)azepane-1-carboxylate exemplifies this trend, as its scaffold is frequently employed in the synthesis of bioactive molecules. The compound’s carbamate protection strategy is particularly noteworthy, offering stability during complex synthetic routes while allowing for selective deprotection under mild conditions. This feature aligns with the growing emphasis on green chemistry and atom-efficient synthesis, topics highly searched in academic and industrial forums.
The pharmacological potential of tert-butyl 3-(methylamino)azepane-1-carboxylate is underscored by its role in modulating G-protein-coupled receptors (GPCRs), a hot topic in drug development. GPCRs are targeted in ~35% of FDA-approved drugs, and researchers often query about GPCR ligand design and scaffold diversification. This compound’s azepane core provides a rigid yet flexible framework for optimizing receptor binding, making it a subject of patents and publications. Additionally, its methylamino group introduces opportunities for further functionalization, a key advantage highlighted in recent structure-activity relationship (SAR) studies.
From a synthetic perspective, tert-butyl 3-(methylamino)azepane-1-carboxylate is often discussed in the context of multistep organic synthesis and chiral resolution. Laboratories frequently search for efficient purification methods and scalable routes for such intermediates, reflecting the compound’s industrial relevance. Advanced techniques like continuous flow chemistry and catalytic asymmetric synthesis have been explored to improve its production efficiency, addressing the demand for cost-effective APIs (active pharmaceutical ingredients).
In summary, tert-butyl 3-(methylamino)azepane-1-carboxylate (CAS No. 484638-83-7) represents a critical building block in modern chemistry, bridging fundamental research and applied science. Its alignment with trending topics like precision medicine, sustainable synthesis, and high-throughput screening ensures continued interest across academia and industry. As innovations in molecular design evolve, this compound is poised to remain a focal point in the quest for novel therapeutics and advanced materials.
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